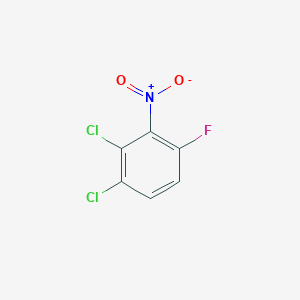

1,2-Dichloro-4-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

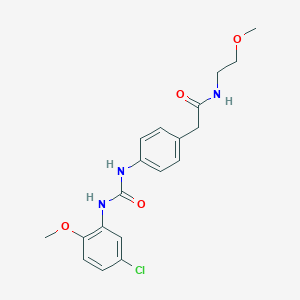

1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2 . It is used as an intermediate in the synthesis of agrochemicals .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nitration of 1,2-dichlorobenzene, which mainly produces 1,2-dichloro-4-nitrobenzene, along with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a nitro group attached to a benzene ring . The exact mass of the molecule is 208.9446619 g/mol .Chemical Reactions Analysis

The chloride groups in this compound are reactive towards nucleophiles . For instance, potassium fluoride can react with this compound to produce 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides .Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.99 g/mol . Other computed properties include a topological polar surface area of 45.8 Ų and a complexity of 187 .Applications De Recherche Scientifique

Molecular Interactions and Electron Attachment

Research on nitrobenzene derivatives, including those similar to 1,2-dichloro-4-fluoro-3-nitrobenzene, has focused on understanding the temporary anion states and dissociative electron attachment processes. Studies utilizing electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided insights into the energies of electron attachment to π* molecular orbitals and the formation of long-lived negative ions (NIs). These findings are crucial for the comprehension of molecular interactions at the electronic level, offering a deeper understanding of the reactivity and stability of such compounds (Asfandiarov et al., 2007).

Synthesis and Characterization

The synthesis and characterization of derivatives and compounds related to this compound have been extensively explored. For instance, the catalytic synthesis of 1,2-dichloro-4-nitrobenzene, which shares structural similarities with the compound of interest, demonstrates the efficiency of using a tower reactor for its preparation, achieving higher yields compared to traditional flask reactors. This research not only underscores the importance of innovative reactor designs in chemical synthesis but also contributes to the optimization of production processes for related compounds (Hui-ping, 2005).

Chemical Reactions and Transformations

The study of reactions and transformations involving this compound and its analogs is a critical area of research that informs on the compound's reactivity and potential applications in organic synthesis. Investigations into the mechanisms of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes have shed light on the relative mobilities of these substituents. Understanding these mechanisms is vital for designing targeted chemical reactions and synthesizing novel compounds with desired properties (Khalfina & Vlasov, 2005).

Vibrational Spectroscopy and Molecular Structure

The molecular structure and vibrational spectra of compounds like this compound have been analyzed using computational methods and spectroscopic techniques. These studies provide valuable information on the compound's electronic structure, including HOMO and LUMO energies, and offer insights into its chemical shifts through NMR studies. Such research is essential for understanding the physical and chemical properties of the compound, which can influence its applications in material science, pharmaceuticals, and chemical synthesis (Krishnakumar, Barathi, & Mathammal, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .

Propriétés

IUPAC Name |

1,2-dichloro-4-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHVCFRWQIJBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)

![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)

![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)

![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)

![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2613625.png)

![6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2613627.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)